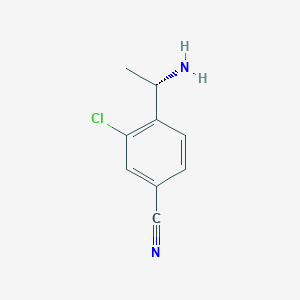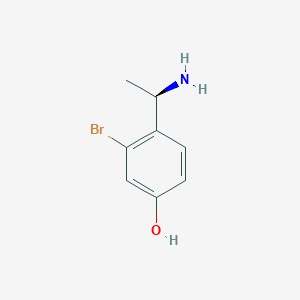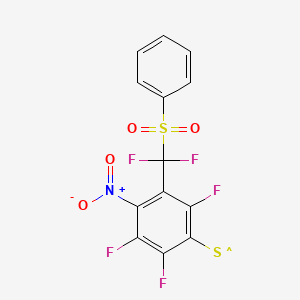![molecular formula C6H4ClN3O2S2 B12975894 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a sulfonamide group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophene derivatives.
Pyrimidone Formation: The 2-aminothiophene is then reacted with formamide or similar reagents to form the pyrimidone ring.
Chlorination: The pyrimidone derivative is chlorinated using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position.
Sulfonamide Formation: Finally, the chlorinated thieno[2,3-d]pyrimidine is reacted with sulfonamide reagents to introduce the sulfonamide group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, ensuring high yields and purity without the need for chromatography .
化学反应分析
Types of Reactions
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex structures
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) is commonly used for chlorination.
Substitution: Nucleophiles like amines or thiols are used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydropteroate synthetase, which is involved in folic acid synthesis in bacteria.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth and replication.
相似化合物的比较
Similar Compounds
- 2-Chlorothieno[3,2-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C6H4ClN3O2S2 |
|---|---|
分子量 |
249.7 g/mol |
IUPAC 名称 |
2-chlorothieno[2,3-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-9-2-3-1-4(14(8,11)12)13-5(3)10-6/h1-2H,(H2,8,11,12) |
InChI 键 |
QEKHPJLBIWCHCV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC2=NC(=NC=C21)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)
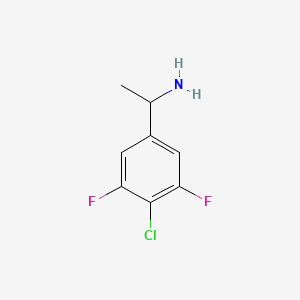
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)
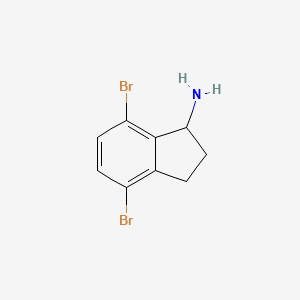
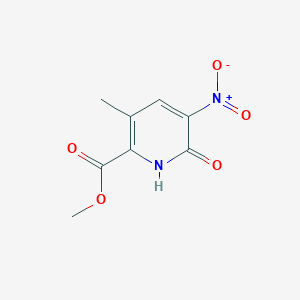
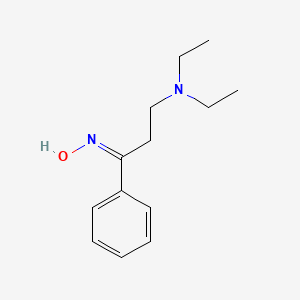
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
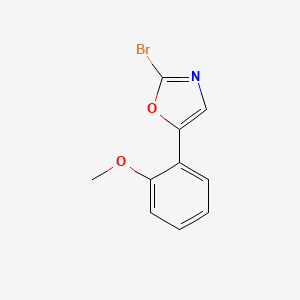
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)
